molecular formula C17H20N2O3 B2629073 (2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide CAS No. 356092-87-0

(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide

Cat. No.: B2629073
CAS No.: 356092-87-0
M. Wt: 300.358
InChI Key: BBAVDLWWKZVIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and a nitrile compound in the presence of a base.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate product.

    Phenyl Ring Substitution: The final step involves the substitution of the phenyl ring with hydroxy and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with receptors can influence cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Hydroxycinnamic Acid: Shares the phenyl ring with hydroxy and methoxy substitutions.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but lacks the cyano and cyclohexyl groups.

    2-Propenoic Acid, 3-(4-hydroxy-3-methoxyphenyl)-, Methyl Ester: Similar phenyl ring substitution but different functional groups.

Uniqueness

(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is unique due to the presence of both the cyano and cyclohexyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-22-16-8-7-12(10-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h7-10,14,20H,2-6H2,1H3,(H,19,21)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAVDLWWKZVIQX-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.